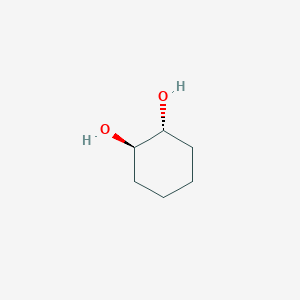

trans-1,2-Cyclohexanediol

Vue d'ensemble

Description

trans-Cyclohexane-1,2-diol: est un composé organique de formule moléculaire C6H12O2. Il s'agit d'un diol, ce qui signifie qu'il contient deux groupes hydroxyles (-OH) liés à un cycle cyclohexane en configuration trans. Ce composé est un métabolite de l'oxyde de cyclohexène et d'autres composés apparentés . Il est connu pour ses propriétés stéréospécifiques et est utilisé dans diverses applications chimiques et industrielles.

Applications De Recherche Scientifique

Chemistry:

- Used as an intermediate in organic synthesis.

- Employed in the study of stereochemistry and reaction mechanisms.

Biology:

- Investigated for its role as a metabolite in biological systems.

- Studied for its potential effects on cellular processes.

Medicine:

- Explored for its potential therapeutic applications.

- Used in the synthesis of pharmaceutical compounds.

Industry:

- Utilized in the production of polymers and resins.

- Applied in the manufacture of specialty chemicals.

Mécanisme D'action

Trans-1,2-Cyclohexanediol, also known as trans-Cyclohexane-1,2-diol, is a chemical compound with the molecular formula C6H12O2 . This article will explore its mechanism of action, including its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to have a synergistic retardation effect on the percutaneous absorption and penetration of metronidazole (MTZ) . This suggests that one of its primary targets could be the skin barrier, where it may interact with other compounds to modulate their absorption and penetration.

Mode of Action

It is known that the compound can form an energetically unrivalled s4-symmetric heterochiral dimer . This formation could potentially influence its interaction with its targets and any resulting changes.

Biochemical Pathways

The enzymatic oxidation of 1,2-cyclohexanediol by Gluconobacter oxydans (ATCC 621) has been investigated . At low pH, membrane-bound enzymes were active, and at high pH, NAD-dependent, soluble enzymes showed activity . This suggests that this compound may be involved in enzymatic oxidation pathways.

Pharmacokinetics

Its ability to retard the percutaneous absorption and penetration of metronidazole (mtz) suggests that it may have significant interactions with biological membranes .

Result of Action

The result of this compound’s action is a modulation of the absorption and penetration of other compounds, such as metronidazole (MTZ) . This could potentially lead to changes in the efficacy of these compounds.

Action Environment

The action of this compound may be influenced by environmental factors such as pH. For example, the activity of enzymes involved in its oxidation by Gluconobacter oxydans (ATCC 621) was found to be pH-dependent .

Analyse Biochimique

Biochemical Properties

Trans-1,2-Cyclohexanediol has been shown to interact with certain enzymes and proteins. For instance, it has been reported that the enzymatic oxidation of 1,2-cyclohexanediol and related substrates by Gluconobacter oxydans was investigated . At low pH, membrane-bound enzymes were active and at high pH, NAD-dependent, soluble enzymes showed activity .

Cellular Effects

It is known that the compound can be metabolized by cells, indicating that it can enter cells and potentially interact with cellular components .

Molecular Mechanism

It has been shown to form an energetically unrivalled S4-symmetric heterochiral dimer in close analogy to 1,2-ethanediol . This suggests that it may interact with other molecules in a specific orientation, which could influence its biological activity.

Temporal Effects in Laboratory Settings

It is known that the compound can be stably stored under standard conditions .

Dosage Effects in Animal Models

There is limited information available on the dosage effects of this compound in animal models. One study reported that intravenous administration of this compound at 4 mg/kg followed by continuous infusion at 0.1 mg·kg −1 ·min −1 had no effects on the ECG parameters, the type, incidence, and onset time of digoxin-induced arrhythmias or the metabolism of digoxin in dogs with congestive heart failure .

Metabolic Pathways

This compound is a metabolite of cyclohexene oxide and other such compounds

Méthodes De Préparation

Voies de synthèse et conditions de réaction :

À partir du cyclohexène : Une méthode courante implique la réaction du cyclohexène avec le peroxyde d'hydrogène en présence d'un catalyseur tel que le tungstate de sodium ou le paratungstate d'ammonium, ainsi que de l'acide phosphorique ou pyrophosphorique et d'un sel d'ammonium quaternaire.

À partir de l'oxyde de cyclohexène : Une autre méthode implique la synthèse stéréospécifique à partir de l'oxyde de cyclohexène.

Méthodes de production industrielle : La production industrielle suit souvent des voies de synthèse similaires, mais à plus grande échelle, en garantissant un rendement et une pureté élevés. L'utilisation de catalyseurs efficaces et de conditions de réaction optimisées est cruciale pour les applications industrielles.

Analyse Des Réactions Chimiques

Types de réactions :

Oxydation : Le trans-cyclohexane-1,2-diol peut subir des réactions d'oxydation pour former divers produits, notamment la cyclohexanone et la cyclohexanedione.

Réduction : Il peut être réduit pour former du cyclohexanol.

Substitution : Les groupes hydroxyles peuvent être substitués par d'autres groupes fonctionnels par réaction avec des réactifs appropriés.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme le chlorure de thionyle ou le tribromure de phosphore peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : Cyclohexanone, cyclohexanedione.

Réduction : Cyclohexanol.

Substitution : Divers dérivés cyclohexaniques substitués.

Applications de la recherche scientifique

Chimie :

- Utilisé comme intermédiaire en synthèse organique.

- Employé dans l'étude de la stéréochimie et des mécanismes réactionnels.

Biologie :

- Investigated pour son rôle de métabolite dans les systèmes biologiques.

- Étudié pour ses effets potentiels sur les processus cellulaires.

Médecine :

- Exploré pour ses applications thérapeutiques potentielles.

- Utilisé dans la synthèse de composés pharmaceutiques.

Industrie :

- Utilisé dans la production de polymères et de résines.

- Appliqué dans la fabrication de produits chimiques de spécialité.

Mécanisme d'action

Le mécanisme d'action du trans-cyclohexane-1,2-diol implique son interaction avec diverses cibles moléculaires et voies. Par exemple, l'ouverture de l'époxyde en milieu acide exerce un contrôle stérique sur le processus, conduisant à la formation du diol trans . Ce composé peut également participer à des liaisons hydrogène et à d'autres interactions grâce à ses groupes hydroxyles, influençant sa réactivité et ses interactions avec d'autres molécules.

Comparaison Avec Des Composés Similaires

Composés similaires :

cis-Cyclohexane-1,2-diol : Structure similaire mais avec une configuration cis.

Cyclohexane-1,2-dione : Contient deux groupes carbonyle au lieu de groupes hydroxyles.

Cyclohexanol : Contient un seul groupe hydroxyle.

Unicité :

- La configuration trans des groupes hydroxyles dans le trans-cyclohexane-1,2-diol confère des propriétés stéréochimiques uniques.

- Il présente une réactivité et des propriétés physiques différentes par rapport à son isomère cis et à d'autres composés apparentés.

En comprenant les propriétés et les applications uniques du trans-cyclohexane-1,2-diol, les chercheurs et les professionnels de l'industrie peuvent exploiter son potentiel dans divers domaines.

Activité Biologique

trans-1,2-Cyclohexanediol (TCHD) is an organic compound that has garnered attention for its biological activity, particularly in the context of enhancing gene delivery and transfection efficiency. This article delves into the biological properties of TCHD, supported by various studies and case analyses.

This compound is a diol with two hydroxyl groups attached to a cyclohexane ring. Its molecular formula is , and it exists as a colorless liquid at room temperature. The compound exhibits amphipathic characteristics, which contribute to its ability to interact with biological membranes.

Nuclear Pore Complex Interaction

One of the most significant findings regarding TCHD is its ability to interact with the nuclear pore complex (NPC). TCHD has been shown to collapse the permeability barrier of the NPC, facilitating the entry of macromolecules such as plasmid DNA into the nucleus. This mechanism is crucial for enhancing non-viral gene delivery methods, particularly in electrotransfer protocols.

- Study Findings : A study demonstrated that post-pulse addition of TCHD significantly increased gene expression in cells subjected to electrotransfer. This effect was attributed to TCHD's ability to disrupt bonds between FG-nucleoporins, which are integral components of the NPC barrier, without compromising the overall integrity of the nuclear envelope .

Gene Delivery Enhancement

TCHD's primary application in biological systems is its role in enhancing gene delivery. Research indicates that TCHD can improve lipid-mediated transfection efficiency across various cell types.

- Transfection Efficiency : In vitro studies have shown that TCHD can increase the transfection rates by up to two logs when used in conjunction with cationic lipids like Lipofectamine 2000 and GL67A. Notably, exposure to higher concentrations (up to 8%) resulted in a significant increase in gene expression within differentiated airway epithelial cultures .

Case Studies

- In Vitro Studies : A study assessed the effects of TCHD on 293T cells, revealing that treatment with 0.5% to 2% TCHD dose-dependently enhanced transfection rates. However, at higher concentrations (8%), while gene expression increased significantly, it was accompanied by notable cytotoxicity .

- Ex Vivo and In Vivo Studies : Another investigation evaluated the effects of TCHD on differentiated airway epithelium ex vivo and in mouse models. While TCHD improved transfection efficiency in cell lines and ex vivo cultures, this enhancement did not translate effectively in vivo, highlighting challenges in applying promising in vitro results to live models .

Comparative Analysis

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Type | Concentration of TCHD | Effect on Transfection | Cell Type | Notes |

|---|---|---|---|---|

| In Vitro | 0.5% - 2% | Increased by up to 2 logs | 293T cells | Dose-dependent effect; minimal toxicity |

| Ex Vivo | 8% | 20-fold increase | Human airway epithelium | Significant cytotoxicity observed |

| In Vivo | Various | No significant increase | Mouse lung | In vivo results did not match in vitro |

Safety and Toxicity

While TCHD enhances transfection efficiency, its cytotoxic effects at higher concentrations present a challenge for therapeutic applications. Careful consideration of dosage is essential to balance efficacy with cell viability.

Propriétés

IUPAC Name |

(1R,2R)-cyclohexane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-3-1-2-4-6(5)8/h5-8H,1-4H2/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFURGBBHAOXLIO-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075347 | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White or cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21631 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1460-57-7, 1072-86-2 | |

| Record name | trans-1,2-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1460-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001460577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Cyclohexanediol, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-trans-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-cyclohexane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.506 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-CYCLOHEXANEDIOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89G7G95Z1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,2-CYCLOHEXANEDIOL, (1R-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8W5CKZ32GP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.